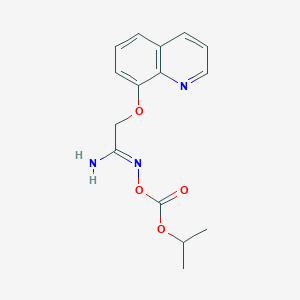
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide: is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinolin-8-yloxy Acetic Acid: This step involves the reaction of quinoline with chloroacetic acid in the presence of a base to form quinolin-8-yloxy acetic acid.
Conversion to Ethyl Ester: The quinolin-8-yloxy acetic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Formation of Acetimidamide: The ethyl ester is then reacted with an appropriate amine to form the acetimidamide derivative.
Introduction of Isopropoxycarbonyl Group: Finally, the acetimidamide derivative is treated with isopropyl chloroformate to introduce the isopropoxycarbonyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the carbonyl or imidamide groups.
Substitution: Substituted quinoline derivatives.
科学研究应用
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects.
相似化合物的比较
Similar Compounds
Quinolin-8-yloxy Acetic Acid: A precursor in the synthesis of the target compound.
Ethyl (quinolin-8-yloxy)acetate: Another related compound with similar structural features.
Quinolin-8-yloxy-substituted Zinc(II) Phthalocyanines: Compounds with similar quinoline moieties used in photodynamic therapy.
Uniqueness
N-((Isopropoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of the isopropoxycarbonyl group, which may enhance its stability and bioavailability compared to other similar compounds. This structural feature could also influence its interaction with biological targets, making it a compound of interest for further research.
属性
分子式 |
C15H17N3O4 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC 名称 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] propan-2-yl carbonate |
InChI |
InChI=1S/C15H17N3O4/c1-10(2)21-15(19)22-18-13(16)9-20-12-7-3-5-11-6-4-8-17-14(11)12/h3-8,10H,9H2,1-2H3,(H2,16,18) |
InChI 键 |
FHVFWSVODRIDHZ-UHFFFAOYSA-N |
手性 SMILES |
CC(C)OC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
规范 SMILES |
CC(C)OC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


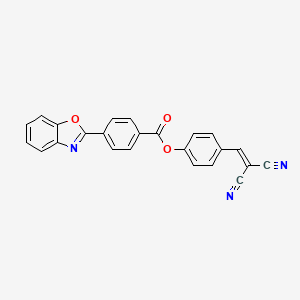


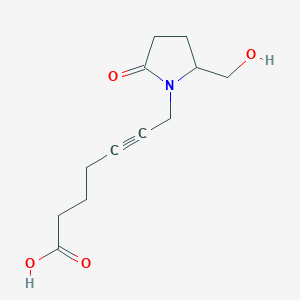
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)

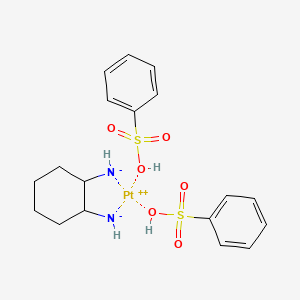


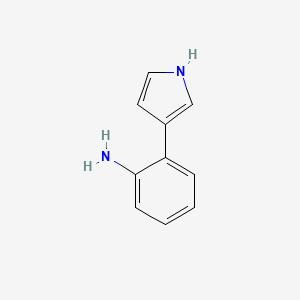


![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
